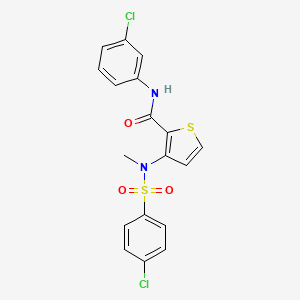

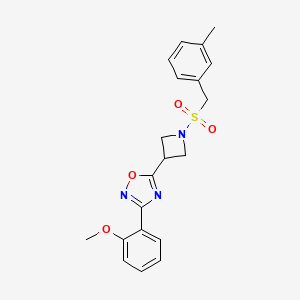

3-benzyl-2-phenylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

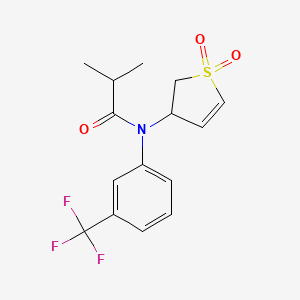

3-benzyl-2-phenylquinazolin-4(3H)-one is a heterocyclic organic compound with the chemical formula C21H16N2O. It is a white to off-white crystalline powder and is commonly used in scientific research applications.

Aplicaciones Científicas De Investigación

1. Antiviral and Cytotoxic Activities:

- Schiff bases of some 2-phenyl quinazoline-4(3)H-ones, including derivatives of 3-benzyl-2-phenylquinazolin-4(3H)-one, demonstrated promising antiviral activity and were evaluated for their cytotoxicity. Notably, one compound showed significant antiviral activity against a broad range of viruses (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).

2. Antibacterial and Anthelmintic Activities:

- Various substituted quinazolinone derivatives containing 3-benzyl-2-phenylquinazolin-4(3H)-one were synthesized and showed significant antibacterial activities, comparable to the standard drug ciprofloxacin. In vitro anthelmintic activity was also noted for these compounds (Debnath & Manjunath, 2011).

3. Anti-Platelet-Aggregation Activity:

- Derivatives of 3-phenylquinazolin-4(3H)-one, including those with 3-benzyl substitutions, were synthesized and evaluated for their antiplatelet activities. One specific derivative was found to be particularly effective against ADP-induced platelet aggregation (Eskandariyan & Kobarfard, 2012).

4. Antimicrobial Activity:

- Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, related to the core structure of 3-benzyl-2-phenylquinazolin-4(3H)-one, showed notable anti-microbial activity, particularly against fungal infections (Panneerselvam et al., 2009).

5. Corrosion Inhibition:

- The compound 2-phenylquinazolin-4(3H)-one (PQO), which shares structural similarity with 3-benzyl-2-phenylquinazolin-4(3H)-one, was studied for its effectiveness in controlling mild steel corrosion, demonstrating significant inhibition efficiency (Hemapriya et al., 2016).

6. Synthesis of Quinazolinones:

- Studies focused on the synthesis methods for 2-phenylquinazolines, which are closely related to 3-benzyl-2-phenylquinazolin-4(3H)-one, utilizing sp(3) C-H functionalization techniques. This research enhances the understanding of efficient synthesis pathways for related compounds (Zhang et al., 2010).

Propiedades

IUPAC Name |

3-benzyl-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-20(17-11-5-2-6-12-17)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDQJUSJIZDRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-phenylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2840821.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2840829.png)